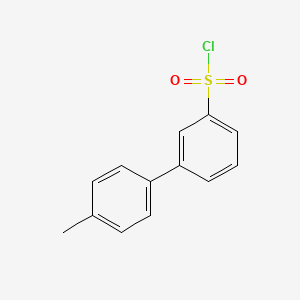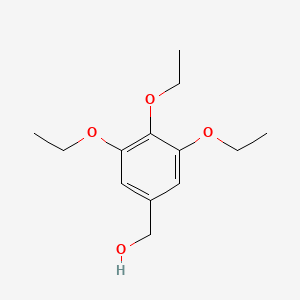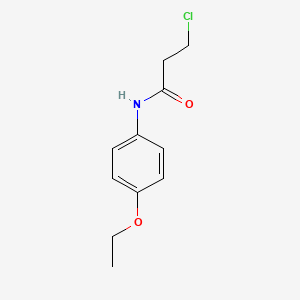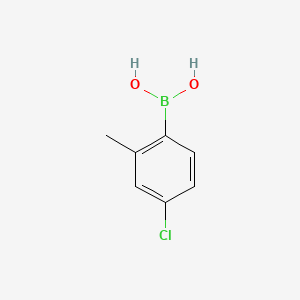
4-Chloro-2-methylphenylboronic acid
概要
説明
4-Chloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO2 and a molecular weight of 170.40 . It is used as a reagent in the preparation of biologically active molecules .
Synthesis Analysis
The synthesis of 4-Chloro-2-methylphenylboronic acid involves a two-step process. First, 4-chloro-aniline reacts with hydrogen chloride, then sodium nitrite in methanol in water at 0 - 5℃ for 0.5 h. The second step involves a reaction with tetrahydroxydiboron in methanol in water at 20℃ for 1 h .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylphenylboronic acid consists of seven carbon atoms, eight hydrogen atoms, one boron atom, one chlorine atom, and two oxygen atoms .Chemical Reactions Analysis
4-Chloro-2-methylphenylboronic acid is involved in various chemical reactions. For instance, it participates in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
4-Chloro-2-methylphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 314.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用
Organic Synthesis Suzuki-Miyaura Cross-Coupling
4-Chloro-2-methylphenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is widely applied for carbon-carbon bond formation due to its mild and functional group tolerant conditions .
Drug Design Prodrug Activation
In the field of drug design, boronic acids/esters, including 4-Chloro-2-methylphenylboronic acid, are used as protecting groups in anticancer prodrugs that activate in high ROS (reactive oxygen species) tumor environments .
Sensing Applications Influenza Virus Detection
Boronic acids are also utilized in sensing applications, such as the detection of influenza virus based on boronic acid–carbohydrate interactions .
Drug Delivery Nanocarriers
Furthermore, 4-Chloro-2-methylphenylboronic acid has potential applications as nanocarriers to transport drugs across cell membranes .
Drug Carriers Tumor Targeting
Phenylboronic acid-conjugated chitosan (CS) nanoparticles, micelles, and hydrogels have been reported to enhance tumor targeting, with 4-Chloro-2-methylphenylboronic acid being a candidate for such conjugation .
作用機序
Target of Action
4-Chloro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Chloro-2-methylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 4-chloro-2-methylphenyl group) from boron to palladium . This is followed by the oxidative addition of the palladium to the electrophilic organic groups, forming a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . The products of these reactions often serve as intermediates in the synthesis of more complex organic molecules .
Result of Action
The primary result of the action of 4-Chloro-2-methylphenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, including biaryl compounds .
Action Environment
The action of 4-Chloro-2-methylphenylboronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent . The compound should be stored in a cool, dark place, preferably at a temperature below 15°C .
Safety and Hazards
将来の方向性
The Suzuki–Miyaura (SM) cross-coupling reaction, which uses organoboron reagents like 4-Chloro-2-methylphenylboronic acid, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 4-Chloro-2-methylphenylboronic acid could have significant future applications in organic synthesis.
特性
IUPAC Name |
(4-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXSLUUAWHGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407549 | |
| Record name | 4-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenylboronic acid | |
CAS RN |
209919-30-2 | |
| Record name | 4-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



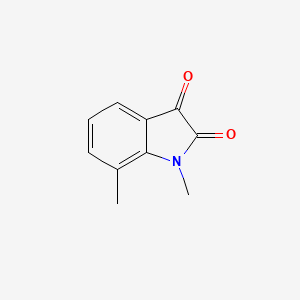

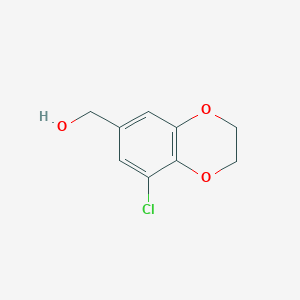

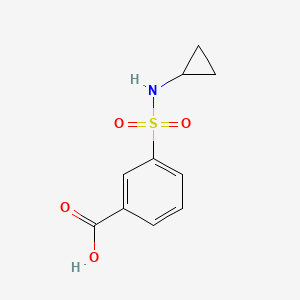
![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)




